Oxane-3-sulfonamide
Description
NMR Spectroscopy
1D ¹H NMR (DMSO-d₆, 600 MHz) reveals distinct signals for oxane protons and sulfonamide NH groups:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Oxane ring protons | 1.5–4.5 | Multiplet |
| Sulfonamide NH₂ | 7.5–8.5 | Broad singlet |
Key assignments :
Infrared (IR) Spectroscopy
IR spectra highlight characteristic absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| S=O (sulfonamide) | 1350–1400 | Asymmetric stretching |
| N–H (sulfonamide) | 3300–3500 | Stretching |
| C–O (oxane) | 1050–1150 | Stretching |
These bands confirm the presence of the sulfonamide and oxane moieties.
Mass Spectrometry (MS)
ESI-MS data for this compound shows prominent ions:
| Adduct | m/z | Abundance (%) |
|---|---|---|
| [M+H]⁺ | 166.05 | 100 |
| [M+Na]⁺ | 188.04 | 30 |
| [M-H]⁻ | 164.04 | 15 |
Fragmentation patterns further validate the molecular structure, with cleavage at the sulfonamide group yielding characteristic SO₂⁻ ions.
Computational Chemistry Studies (DFT, Molecular Dynamics)
Computational methods provide atomistic insights into the compound’s electronic and conformational properties.
Density Functional Theory (DFT)
DFT calculations (e.g., B3LYP/6-31G*) predict:
| Property | Value |
|---|---|
| HOMO-LUMO Gap | ~5.0 eV |
| Dipole Moment | ~3.2 D |
| Conformational Energy (Chair vs. Boat) | Chair: Lower energy |
These results align with experimental observations of chair dominance in oxane derivatives.
Molecular Dynamics (MD) Simulations
MD simulations in solvents like water or DMSO reveal:
- Hydrogen Bonding : Sulfonamide NH₂ groups form transient hydrogen bonds with solvent molecules, stabilizing the structure.
- Conformational Flexibility : Oxane ring puckering transitions occur on nanosecond timescales, with chair conformers predominating.
Comparative Analysis of Tautomeric and Conformational States
This compound exhibits limited tautomerism due to the sulfonamide group’s stability. However, conformational diversity remains a critical aspect of its molecular behavior.
Tautomeric States
No tautomeric forms are observed under standard conditions, as the sulfonamide group’s resonance stabilization prevents NH₂ proton transfer.
Conformational Analysis
The oxane ring adopts two primary conformations:
| Conformation | Energy (kcal/mol) | Puckering Angle |
|---|---|---|
| Chair | 0.0 (Reference) | 0° |
| Twist-Boat | +2.5 | 45° |
| Boat | +4.0 | 90° |
Key observations :
Properties
IUPAC Name |
oxane-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNRQGVYQYRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341367-42-7 | |
| Record name | oxane-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Oxane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I). This method is efficient and environmentally friendly, providing a wide range of sulfonamide products . Another approach involves the coupling of aromatic sulfonyl chlorides with heterocyclic primary amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the oxane ring.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Oxane-3-sulfonamide
The synthesis of this compound typically involves the reaction of sulfonyl chlorides with amines or ammonia. This method is foundational in producing primary sulfonamides, which are crucial in various pharmaceutical applications. Recent advancements have introduced new reagents that facilitate the synthesis of sulfonamides under milder conditions, enhancing the efficiency and yield of these compounds .
This compound and its derivatives have been studied for their biological activity across various domains:
- Antiviral Activity : Research has indicated that sulfonamides, including this compound, exhibit antiviral properties against several viruses. For instance, compounds derived from sulfonamides have shown inhibitory effects against SARS-CoV-2, demonstrating potential as therapeutic agents in combating COVID-19 .
- Anticancer Properties : The introduction of sulfonamide functionalities in certain compounds has been linked to enhanced cytotoxicity against cancer cell lines. Studies have reported that chiral sulfonamides can improve bioavailability and exhibit promising anticancer activity .
- Enzyme Inhibition : Specific derivatives of this compound have been evaluated as inhibitors for enzymes such as dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI). These enzymes are involved in critical biological pathways, and their inhibition could lead to therapeutic benefits in conditions like cancer and cardiovascular diseases .
Case Study 1: Antiviral Efficacy
A study explored the efficacy of a sulfonamide derivative against various respiratory viruses, including adenovirus and human parainfluenza virus. The compound demonstrated an IC50 value of 1.5 µM against HPIV-3, indicating significant antiviral potential .
Case Study 2: Anticancer Activity
In another investigation, a series of chiral sulfonamides were synthesized and tested against human tumor cell lines. The results showed that certain derivatives exhibited enhanced cytotoxicity compared to their non-sulfonamide counterparts, suggesting that the sulfonamide moiety plays a crucial role in increasing the anticancer activity .
Summary of Findings
The applications of this compound span various therapeutic areas due to its ability to act on multiple biological targets:
| Application Area | Activity | Remarks |
|---|---|---|
| Antiviral | Inhibitory effects against SARS-CoV-2 and other viruses | Significant potential for COVID-19 treatment |
| Anticancer | Enhanced cytotoxicity against tumor cell lines | Promising for cancer therapy development |
| Enzyme Inhibition | Inhibitors of DDAH and ADI | Potential benefits in cardiovascular diseases |
Mechanism of Action
The mechanism of action of oxane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site . This competitive inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Oxane-3-sulfonamide with structurally or functionally related sulfonamides and sulfonic acid derivatives:
Key Observations:
- Cyclic vs. Linear Sulfonamides : this compound’s cyclic structure likely enhances rigidity and metabolic stability compared to linear analogs like sodium octanesulfonate, which is more hydrophilic and used in analytical chemistry .
- Stereochemical Specificity: The R-configuration of this compound may influence its binding affinity in chiral environments, a feature absent in non-chiral compounds like sodium octanesulfonate .
- Biological Relevance : Unlike 3-O-sulfogalactosylceramide, a sulfated lipid with roles in cell signaling, this compound’s biological activity remains uncharacterized but could align with sulfonamide antibiotics or enzyme inhibitors .
Biological Activity
Oxane-3-sulfonamide is a compound belonging to the broader class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
Structure and Synthesis
This compound features a sulfonamide functional group attached to an oxane ring. The synthesis of such compounds often involves the reaction of sulfonyl chlorides with amines or nucleophiles under controlled conditions to ensure the formation of the desired sulfonamide structure. Recent advancements in electrochemical synthesis have also been explored, enhancing the efficiency and yield of these compounds .
Antimicrobial Activity
Sulfonamides, including this compound, exhibit significant antimicrobial properties. They primarily function by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Pseudomonas aeruginosa | No activity |
Anticancer Activity
Research has demonstrated that sulfonamides can possess cytotoxic effects against various cancer cell lines. This compound has shown promise in reducing cell viability in human tumor cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies indicate that modifications in the sulfonamide structure can enhance its cytotoxicity against specific tumor types .
Case Study: Cytotoxic Effects on Tumor Cell Lines
In a study evaluating the cytotoxic effects of various sulfonamides, including this compound, it was found that:
- Cell Lines Tested : D425 and D283
- LD50 Values :
- D425: 16.38 ± 2.34 µM
- D283: 31.27 ± 1.32 µM
These results suggest that this compound could be a candidate for further development as an anticancer agent, particularly against glioblastoma cells .
Antiviral Activity
Emerging research indicates that certain sulfonamides possess antiviral properties. This compound has been investigated for its potential to inhibit viral replication in various models. For instance, studies have shown that modifications in the sulfonamide structure can lead to enhanced activity against viruses like influenza and coxsackievirus B .
Table 2: Antiviral Activity of this compound
| Virus | IC50 (µM) | Selectivity Index |
|---|---|---|
| Influenza virus H9N2 | 0.001 | >46 |
| Coxsackievirus B | 0.005 | >30 |
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Enzymes : By mimicking PABA, it inhibits dihydropteroate synthase involved in folate synthesis.
- Cytotoxic Effects : Induces apoptosis in cancer cells through the activation of intrinsic pathways.
- Antiviral Mechanisms : Disruption of viral entry or replication processes by interfering with viral glycoproteins.
Q & A
Basic: What are the common synthetic routes for Oxane-3-sulfonamide, and how are they optimized for yield and purity?
This compound is typically synthesized via sulfonylation of oxetane derivatives. Key methods include:
- Sulfonyl chloride reactions : Reacting oxetane-3-amine with sulfonyl chlorides under basic conditions (e.g., N-methylmorpholine in THF) to form the sulfonamide bond .
- Functionalization of oxetane intermediates : Intramolecular Williamson etherification or photochemical [2+2] Paterno–Büchi reactions to construct the oxetane ring before sulfonylation .
Optimization strategies : - Use of catalysts like NaBr/NaOCl for controlled oxidation steps.
- Solvent selection (e.g., EtOAc/PhCH3/H2O mixtures) to balance reaction kinetics and product solubility .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Advanced: How can researchers reconcile contradictory solubility data for this compound across different solvent systems?
Contradictions in solubility data often arise from variations in experimental conditions (e.g., temperature, ionic strength) or impurities in synthesized batches. Methodological steps to resolve conflicts include:
- Standardized characterization : Validate purity using HPLC and NMR before solubility testing .
- Control experiments : Compare solubility in anhydrous vs. hydrated solvents (e.g., DMSO vs. DMSO/H₂O mixtures) to assess hygroscopic effects.
- Data normalization : Adjust for solvent polarity indices (e.g., using Hansen solubility parameters) to contextualize discrepancies .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Essential techniques and their applications:
- ¹H/¹³C NMR : Confirm oxetane ring integrity (e.g., δ ~4.5 ppm for oxetane protons) and sulfonamide group presence (δ ~7.5-8.5 ppm for aromatic sulfonyl groups) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule byproducts .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Computational approaches include:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding affinity.
- Molecular docking : Screen derivatives against target proteins (e.g., phosphatases) to prioritize synthesis .
- QSAR models : Corolate structural features (e.g., sulfonamide substituents) with activity data to identify optimizable parameters .
Basic: What are the key considerations for ensuring reproducibility in this compound synthesis?
Reproducibility requires:
- Detailed protocols : Specify reaction stoichiometry, solvent drying methods, and catalyst activation steps .
- Batch-to-batch analysis : Use HPLC to monitor impurity profiles (e.g., unreacted oxetane-3-amine).
- Cross-validation : Compare yields and spectral data with literature benchmarks (e.g., Chem. Commun. 2014, 50, 5203) .
Advanced: How should researchers address discrepancies in reported enzymatic inhibition mechanisms involving this compound?
Contradictory mechanistic data (e.g., competitive vs. non-competitive inhibition) necessitate:
- Kinetic assays : Perform Michaelis-Menten analyses under standardized pH and temperature conditions.
- Structural studies : Use X-ray crystallography or Cryo-EM to visualize enzyme-ligand interactions .
- Meta-analysis : Evaluate whether differences arise from assay types (e.g., fluorometric vs. colorimetric) or enzyme isoforms .
Basic: What safety and handling protocols are essential for working with this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal exposure.
- Ventilation : Conduct reactions in fume hoods due to potential sulfonamide dust inhalation risks.
- Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .
Advanced: What strategies can resolve conflicting toxicity profiles of this compound in preclinical studies?
- Dose-response reevaluation : Test lower doses to distinguish between compound-specific toxicity and solvent/systemic effects.
- Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., sulfonic acid derivatives) .
- In vitro-in vivo correlation (IVIVC) : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) with animal model data .
Basic: How do structural modifications to the oxetane ring affect the physicochemical properties of this compound?
- Ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) increases polarity and aqueous solubility.
- Ring size : Smaller rings (e.g., oxetane vs. tetrahydrofuran) enhance metabolic stability by reducing enzymatic recognition .
Advanced: What statistical methods are recommended for analyzing dose-dependent bioactivity data of this compound derivatives?
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
